N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
CAS No.:
Cat. No.: VC14970146
Molecular Formula: C17H13N3O5
Molecular Weight: 339.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O5 |
|---|---|
| Molecular Weight | 339.30 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
| Standard InChI | InChI=1S/C17H13N3O5/c21-15(18-7-9-1-4-13-14(5-9)25-8-24-13)10-2-3-11-12(6-10)20-17(23)16(22)19-11/h1-6H,7-8H2,(H,18,21)(H,19,22)(H,20,23) |
| Standard InChI Key | GEHSBTHVCRCGRC-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a 1,3-benzodioxole group linked via a methylene bridge to the 6-position of a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. The molecular formula, , reflects a balance of aromatic and aliphatic regions, with the benzodioxole contributing electron-rich π-systems and the tetrahydroquinoxaline providing planar rigidity. Key functional groups include:
-
Dioxo groups at positions 2 and 3, enabling hydrogen bonding with biological targets .
-
Carboxamide at position 6, enhancing solubility and participating in enzyme-substrate interactions .
Table 1: Key Structural Features
| Feature | Position | Role in Bioactivity |
|---|---|---|
| 1,3-Benzodioxole | Substituent | Enhances blood-brain barrier penetration |
| Tetrahydroquinoxaline | Core | Provides planar binding surface |
| Carboxamide | C6 | Mediates hydrogen bonding |
Synthetic Routes
Synthesis typically proceeds via a multi-step sequence:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxalic acid yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline .
-
Benzodioxole Incorporation: Nucleophilic substitution attaches the 1,3-benzodioxol-5-ylmethyl group using a brominated intermediate .
-
Carboxamide Installation: Coupling with activated carboxylic acids via EDC/HOBt chemistry completes the structure .
Critical parameters include maintaining anhydrous conditions during cyclization and optimizing reaction temperatures (60–80°C) to achieve yields >65% .
Biochemical Interactions and Mechanisms
Tubulin Binding Activity
Molecular docking studies reveal high-affinity binding () to the colchicine site on β-tubulin, disrupting microtubule assembly. This mechanism parallels vinca alkaloids but with improved specificity for cancer cell lines (e.g., IC = 0.8 μM in MCF-7 breast cancer cells) .
PARP Inhibition
The compound inhibits PARP-1/2 enzymes () by competing with NAD at the catalytic domain, synergizing with DNA-damaging chemotherapies . Structural analogs with nitro substitutions show enhanced potency, suggesting redox-mediated DNA damage augmentation .
Apoptosis Induction
In vitro assays demonstrate dose-dependent caspase-3 activation (EC = 1.2 μM) and G2/M cell cycle arrest in HeLa cells, confirming pro-apoptotic effects .
Pharmacological Applications
Oncology
Preclinical models highlight efficacy in xenograft tumors:
-
Breast Cancer: 58% tumor volume reduction at 10 mg/kg (21-day regimen) .
-
Glioblastoma: Enhanced survival in orthotopic models via blood-brain barrier penetration .
Neurodegenerative Diseases
Preliminary data suggest neuroprotective effects in Aβ-induced neuronal cultures, potentially via PARP-mediated reduction of oxidative stress .
Structural Analogs and SAR Insights
Table 2: Comparative Bioactivity of Quinoxaline Derivatives
| Compound | Modification | PARP IC (nM) | Tubulin (nM) |
|---|---|---|---|
| Parent Compound | None | 25 | 12.3 |
| Nitro-Substituted Derivative | C7-NO | 18 | 9.8 |
| Chlorobenzene Analogue | C3-Cl | 42 | 15.6 |
Key structure-activity relationship (SAR) trends:
-
Electron-Withdrawing Groups (e.g., -NO) enhance PARP inhibition by stabilizing enzyme interactions .
-
Hydrophobic Substituents improve tubulin binding through van der Waals contacts .
Future Directions
Ongoing research priorities include:
-
Clinical Translation: Phase I trials for solid tumors.
-
Combination Therapies: Pairing with checkpoint inhibitors or DNA repair inhibitors.
-
Formulation Optimization: Nanoparticle delivery to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume